molecular formula C20H21ClN2O5 B11491261 3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid

3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid

Cat. No.: B11491261
M. Wt: 404.8 g/mol
InChI Key: SVDXCIBHYOFAEV-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-donating and electron-withdrawing groups within its structure makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid typically involves multiple steps:

    Formation of the tert-butylphenyl derivative: The initial step involves the alkylation of phenyl compounds to introduce the tert-butyl group. This can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration of the aromatic ring:

    Chlorination: The chlorination of the aromatic ring is performed using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the chlorinated nitro compound with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Hydroperoxides, alcohols, or ketones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both electron-donating and electron-withdrawing groups allows the compound to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid
  • 3-(4-Ethylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid
  • 3-(4-Isopropylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid

Uniqueness

The tert-butyl group in 3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid imparts unique steric and electronic properties, distinguishing it from similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable entity in various research and industrial applications.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-[(2-chloro-4-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)17(11-18(24)25)22-19(26)15-9-8-14(23(27)28)10-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25)

InChI Key

SVDXCIBHYOFAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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